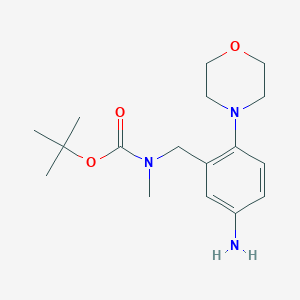
Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate is an organofluorine compound with the molecular formula C8H12F4O3. This compound is characterized by the presence of a carbonate group and four fluorine atoms attached to a propyl chain. It is used in various chemical applications due to its unique properties, such as high thermal stability and resistance to chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of tert-butyl chloroformate with 2,2,3,3-tetrafluoropropanol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate group. Common bases used in this reaction include pyridine and triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Bases: Pyridine, triethylamine
Acids: Hydrochloric acid, sulfuric acid
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Major Products Formed
2,2,3,3-Tetrafluoropropanol: Formed through hydrolysis
Substituted Carbonates: Formed through substitution reactions with nucleophiles
Scientific Research Applications
Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of fluorinated organic compounds.
Medicinal Chemistry: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Material Science: Utilized in the development of high-performance materials with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl 2,2,3,3-tetrafluoropropyl carbonate involves the interaction of the carbonate group with various molecular targets. The compound can act as a protecting group for alcohols and amines, preventing unwanted reactions during synthetic processes. The fluorine atoms contribute to the compound’s stability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl methyl carbonate
- Tert-butyl ethyl carbonate
- Tert-butyl isopropyl carbonate
Uniqueness
Tert-butyl 2,2,3,3-tetrafluoropropyl carbonate is unique due to the presence of four fluorine atoms, which impart high thermal stability and resistance to chemical reactions. This makes it particularly useful in applications where stability under harsh conditions is required.
Properties
Molecular Formula |
C8H12F4O3 |
|---|---|
Molecular Weight |
232.17 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H12F4O3/c1-7(2,3)15-6(13)14-4-8(11,12)5(9)10/h5H,4H2,1-3H3 |
InChI Key |
SZYZTDRCRWJICF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, B-[4-cyclopropyl-3-(1H-imidazol-1-yl)phenyl]-](/img/structure/B12089389.png)










![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)


